N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

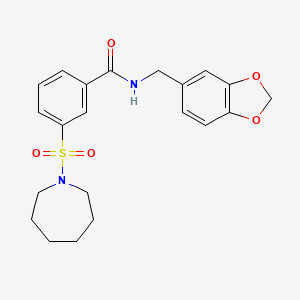

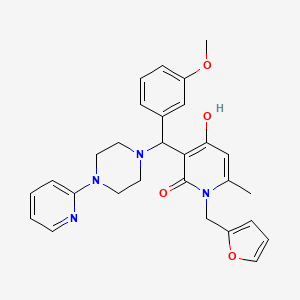

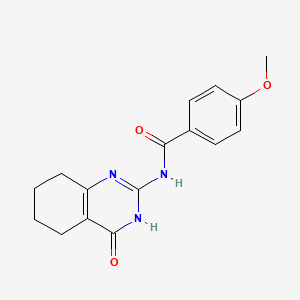

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide” is a chemical compound with the molecular formula C11H12N2O5S . It has a molecular weight of 284.29 . This compound is also known as "N-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O5S/c14-10-4-1-7-5-8(2-3-9(7)13-10)19(17,18)12-6-11(15)16/h2-3,5,12H,1,4,6H2,(H,13,14)(H,15,16) . This code provides a unique representation of the molecule’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.261±0.06 g/cm3 . The melting point is 272 °C and the predicted boiling point is 481.2±45.0 °C .Scientific Research Applications

Metal Mediated Inhibition

Quinolinyl sulfonamides, including compounds similar to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme critical in biological processes. These compounds exhibit variable inhibitory potencies on different metal forms of Escherichia coli MetAP. Their mechanism of inhibition, involving metal complex formation at the enzyme active site, is significant in understanding the control of enzymatic activity (Huang et al., 2006).

Synthesis of Optically Active N-C Axial Chirality

Optically active atropisomeric N-C axially chiral tetrahydroquinolines, closely related to this compound, have been synthesized. These compounds exhibit a significant response to acid, leading to a lowered barrier to rotation around their chiral axis, highlighting their potential in stereoselective synthesis and catalysis (Suzuki et al., 2015).

Role in Hydroarylation Synthesis

Compounds like this compound are instrumental in the hydroarylation synthesis of tetrahydroquinolines, which are important in the development of biologically active alkaloids. This process, involving the introduction of chiral side chains and subsequent hydroarylation, is essential in medicinal chemistry for synthesizing complex molecules with potential therapeutic applications (Ryu, 2006).

Methane Generation Catalyst

These types of compounds have been explored in the context of catalyzing the reduction of carbon dioxide to methane. As part of a molecular rhenium catalyst system, they demonstrate potential in transforming CO2 into valuable products, contributing to the field of sustainable chemistry and environmental remediation (Nganga et al., 2021).

Future Directions

The future directions for the study and application of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide” are not explicitly mentioned in the sources I found. Given its relation to Cilostazol , it may have potential in the field of medical research, particularly in the study of diseases that involve the phosphodiesterase III A (PDE3A) pathway .

Mechanism of Action

Target of Action

It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

Cilostazol inhibits PDE3A, leading to an increase in cyclic AMP in platelets and blood vessels, resulting in inhibition of platelet aggregation and vasodilation .

Biochemical Pathways

Cilostazol’s inhibition of PDE3A affects the cyclic AMP pathway, leading to anti-thrombotic, vasodilatory, and cardio-tonic effects .

Pharmacokinetics

The compound’s solubility in dmso and methanol (when heated) suggests that it may have good bioavailability .

Result of Action

Cilostazol has anti-thrombotic, vasodilatory, and cardio-tonic properties .

Action Environment

The compound is light-sensitive and should be stored in an amber vial at -20°c for optimal stability .

properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-16(14,15)12-8-3-4-9-7(6-8)2-5-10(13)11-9/h3-4,6,12H,2,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPRSBVIZMRUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

triazin-4-one](/img/structure/B2792539.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2792540.png)

![2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine](/img/structure/B2792549.png)

![N'-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2792559.png)

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792560.png)